molecular formula C15H16N4O3S B2475402 4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide CAS No. 941265-65-2

4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2475402
CAS No.: 941265-65-2
M. Wt: 332.38
InChI Key: UEZGASLWWVELRW-UHFFFAOYSA-N
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Description

4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, a cyano group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the desired product. For instance, the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is common in the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and sulfonamide-containing molecules. Examples include:

  • 4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[4-cyano-5-(prop-2-enylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-4-9-17-15-13(10-16)18-14(22-15)11-5-7-12(8-6-11)23(20,21)19(2)3/h4-8,17H,1,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZGASLWWVELRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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